molecular formula C12H14BrNO B7973145 N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide

N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B7973145
M. Wt: 268.15 g/mol
InChI Key: AISMQMIJZDZEAW-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide group

Synthetic Routes and Reaction Conditions:

  • Bromination and Amide Formation: The compound can be synthesized by first brominating 2-methylphenol to obtain 2-bromo-5-methylphenol. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to form the desired amide.

  • Catalytic Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to synthesize this compound from appropriate precursors.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can undergo reduction to remove the bromine atom, resulting in a different phenyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Bromine Oxides: Resulting from oxidation reactions.

  • Phenyl Derivatives: Resulting from reduction reactions.

  • Substituted Phenyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide: Similar structure but with a methoxy group instead of bromine.

  • N-(5-Bromo-2-methylphenyl)cyclobutanecarboxamide: Similar structure but with a different arrangement of the bromine and methyl groups.

Uniqueness: N-(2-Bromo-5-methylphenyl)cyclobutanecarboxamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-bromo-5-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-10(13)11(7-8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMQMIJZDZEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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